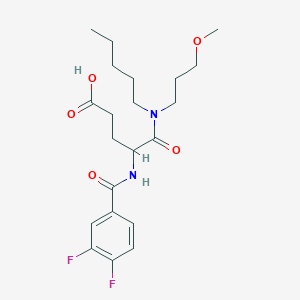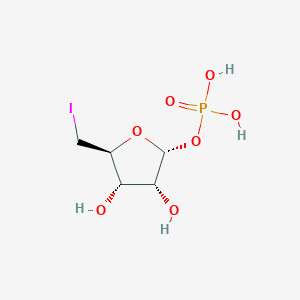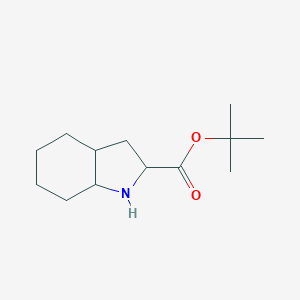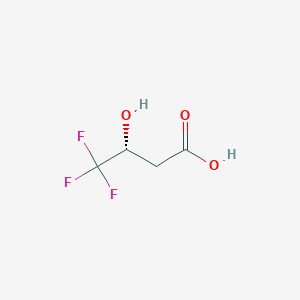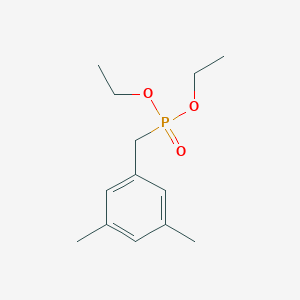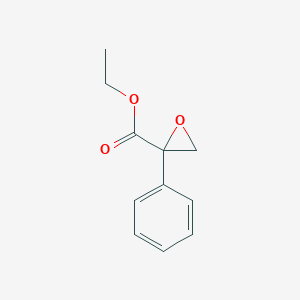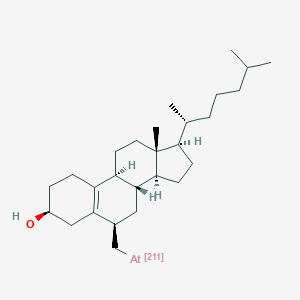
At-Ncl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
At-Ncl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of At-Ncl is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, At-Ncl has been shown to inhibit the activity of certain enzymes that are essential for cell division, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the activity of specific proteins that are essential for their growth and development.
生化学的および生理学的効果
At-Ncl has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, At-Ncl has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the growth and development of specific insects, leading to their death. In materials science, At-Ncl has been shown to have specific properties that make it useful for the synthesis of new materials.
実験室実験の利点と制限
One of the main advantages of using At-Ncl in lab experiments is its specificity. At-Ncl has been shown to have specific effects on certain enzymes and proteins, making it useful for studying their functions. Additionally, At-Ncl is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of using At-Ncl in lab experiments is its potential toxicity. At-Ncl has been shown to have toxic effects on certain cells and organisms, which can limit its use in certain applications.
将来の方向性
There are many future directions for research on At-Ncl. One area of research is the development of new At-Ncl derivatives with specific properties for various applications. Another area of research is the study of the mechanism of action of At-Ncl, which is not fully understood. Additionally, more research is needed to determine the potential toxicity of At-Ncl and its derivatives, which can limit their use in certain applications. Finally, more research is needed to explore the potential applications of At-Ncl in different fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, At-Ncl is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. Further research is needed to explore the full potential of At-Ncl and its derivatives in various applications.
合成法
At-Ncl is synthesized through a specific method that involves the condensation of an amine and an aldehyde. This method is known as the Mannich reaction and is widely used in organic chemistry. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product.
科学的研究の応用
At-Ncl has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, At-Ncl has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, At-Ncl has been studied as a potential pesticide due to its ability to inhibit the growth of certain insects. In materials science, At-Ncl has been studied for its potential use in the synthesis of new materials.
特性
CAS番号 |
101387-37-5 |
|---|---|
製品名 |
At-Ncl |
分子式 |
C27H45AtO |
分子量 |
596.6 g/mol |
IUPAC名 |
[(3S,6R,8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]methyl(211At)astatine-211 |
InChI |
InChI=1S/C27H45AtO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+1 |
InChIキー |
HJAXHGKQQWJCLH-LSBLOZSASA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[211At])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
同義語 |
6-astatomethyl-19-norcholest-5(10)-en-3-ol At-NCL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



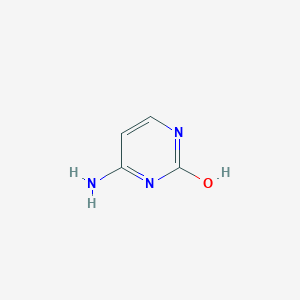
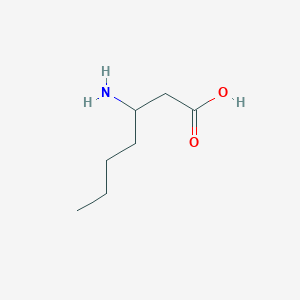
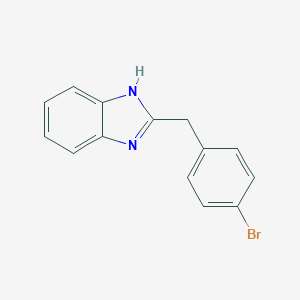
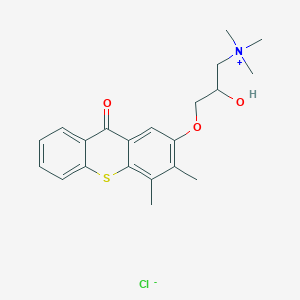
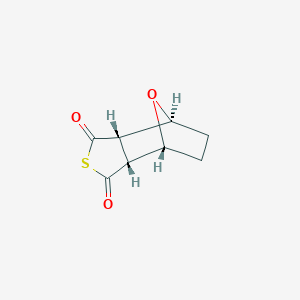
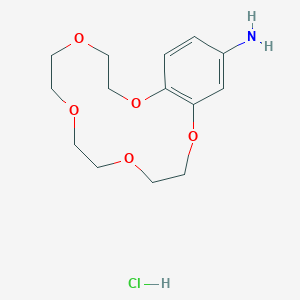
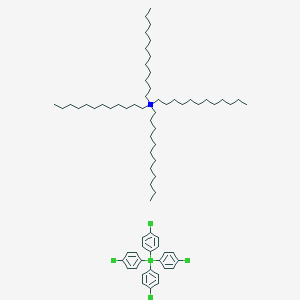
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
